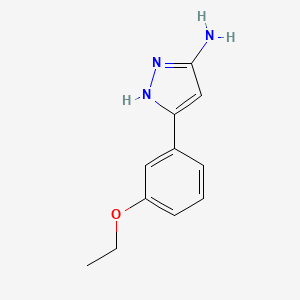
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine
Overview
Description
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is evolutionarily conserved in vertebrates and is mainly expressed in the brain . It is able to detect low abundant trace amines and is also activated by several synthetic compounds .
Mode of Action
This compound acts as an antagonist at the TAAR1 receptor . This means that it binds to the receptor and blocks its activation by agonists. This can lead to changes in the function of the receptor and the downstream signaling pathways it controls .
Biochemical Pathways
The interaction of this compound with TAAR1 can affect various biochemical pathways. TAAR1 is known to regulate the classical monoaminergic systems in the brain . Therefore, the antagonistic action of this compound on TAAR1 can potentially influence these monoaminergic systems and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic effect on TAAR1. By blocking the activation of TAAR1, it may modulate the function of monoaminergic systems in the brain . This could potentially lead to changes in neurotransmitter release, neuronal excitability, and other cellular processes regulated by these systems.
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVIITPOSQWAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



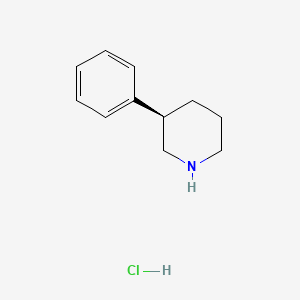
![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)
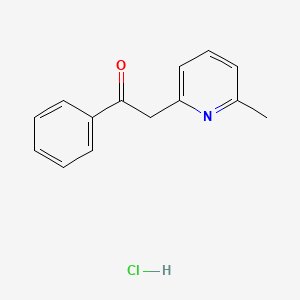
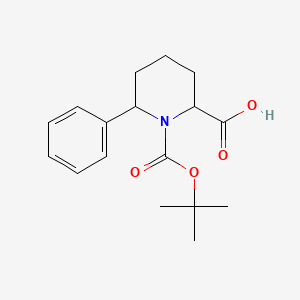

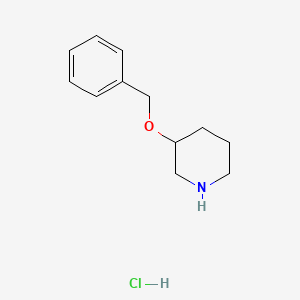
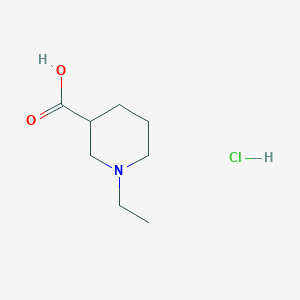

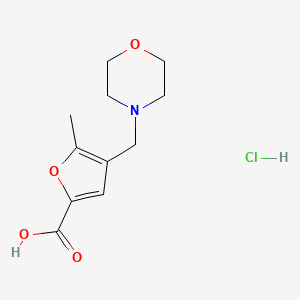
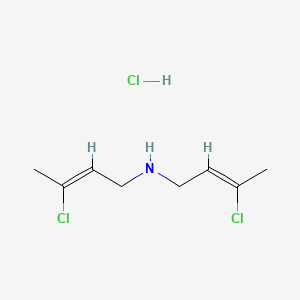
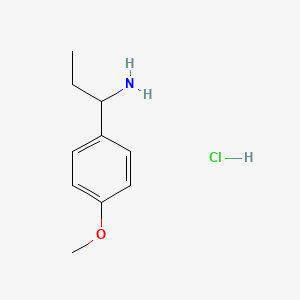
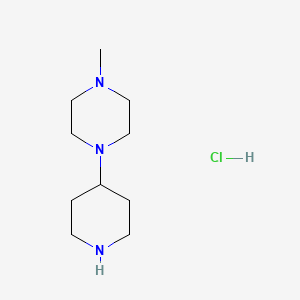
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
